molecular formula C9H15NO3 B1378596 {5-[(Tert-butoxy)methyl]-1,2-oxazol-3-yl}methanol CAS No. 1797174-00-5

{5-[(Tert-butoxy)methyl]-1,2-oxazol-3-yl}methanol

Cat. No.: B1378596
CAS No.: 1797174-00-5
M. Wt: 185.22 g/mol
InChI Key: IFYAVQJEGPIONH-UHFFFAOYSA-N
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Description

{5-[(Tert-butoxy)methyl]-1,2-oxazol-3-yl}methanol is an organic compound with the molecular formula C9H15NO3 It is a derivative of oxazole, a five-membered aromatic ring containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of {5-[(Tert-butoxy)methyl]-1,2-oxazol-3-yl}methanol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 5-(hydroxymethyl)-1,2-oxazole with tert-butyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Purification steps such as distillation or chromatography are employed to obtain the compound in high purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: It can participate in nucleophilic substitution reactions where the tert-butoxy group is replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Sodium iodide in acetone, ammonia in ethanol.

Major Products Formed:

    Oxidation: Corresponding aldehydes or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Halides or amines.

Scientific Research Applications

Chemistry: {5-[(Tert-butoxy)methyl]-1,2-oxazol-3-yl}methanol is used as an intermediate in the synthesis of various organic compounds

Biology: In biological research, this compound can be used as a building block for the synthesis of bioactive molecules. Its derivatives may exhibit interesting biological activities, making it a valuable tool in drug discovery and development.

Medicine: The compound and its derivatives have potential applications in medicinal chemistry. They can be used to develop new pharmaceuticals with improved efficacy and reduced side effects.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of {5-[(Tert-butoxy)methyl]-1,2-oxazol-3-yl}methanol depends on its specific application. In chemical reactions, it acts as a reactive intermediate that can undergo various transformations. In biological systems, its derivatives may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to desired therapeutic effects.

Comparison with Similar Compounds

    {5-[(Tert-butoxy)methyl]-1,2-oxazol-3-yl}methanamine: This compound has a similar structure but contains an amine group instead of a hydroxyl group.

    {5-[(Tert-butoxy)methyl]-1,2-oxazol-3-yl}acetic acid: This compound has a carboxylic acid group instead of a hydroxyl group.

Uniqueness: {5-[(Tert-butoxy)methyl]-1,2-oxazol-3-yl}methanol is unique due to its specific functional groups and reactivity. The presence of the tert-butoxy group provides steric hindrance, influencing the compound’s reactivity and stability. This makes it a valuable intermediate in organic synthesis, offering distinct advantages over similar compounds.

Properties

IUPAC Name

[5-[(2-methylpropan-2-yl)oxymethyl]-1,2-oxazol-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c1-9(2,3)12-6-8-4-7(5-11)10-13-8/h4,11H,5-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFYAVQJEGPIONH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCC1=CC(=NO1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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